2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrF3N3O2S/c24-14-9-11-15(12-10-14)30-21(32)16-5-1-3-7-18(16)29-22(30)33-13-20(31)28-19-8-4-2-6-17(19)23(25,26)27/h1-12H,13H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCYUGNPSSVEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a brominated aromatic compound reacts with the quinazolinone intermediate.
Attachment of the Trifluoromethylphenyl Group: The final step involves the coupling of the trifluoromethylphenyl group to the quinazolinone core via a sulfanyl linkage, typically using a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Substituent Effects on the Quinazolinone Core
The target compound’s 4-bromophenyl group on the quinazolinone ring distinguishes it from analogues with alternative substituents:
- 4-Chlorophenyl (): Chlorine, being smaller and less polarizable than bromine, may reduce steric hindrance and alter binding affinity in biological systems .
Key Data:
Variations in the Acetamide Moiety
The 2-(trifluoromethyl)phenyl group on the acetamide contrasts with other aryl substituents:
- 3,4-Dimethylphenyl (): Methyl groups enhance lipophilicity and steric bulk, possibly hindering target access .
- 2-Isopropylphenyl (): The branched alkyl chain increases hydrophobicity, which could improve membrane permeability but reduce aqueous solubility .
Key Data:
Structural and Crystallographic Insights
- Dihedral Angles: In the target compound, the dihedral angle between the quinazolinone and 4-bromophenyl groups is critical for planarity. Analogues like N-(3,4-difluorophenyl)acetamide () exhibit a dihedral angle of 66.4° between aromatic rings, influencing crystal packing and solubility .
- Hydrogen Bonding : The acetamide’s N-H group participates in N–H⋯O interactions, stabilizing the crystal lattice. Similar patterns are observed in N-(4-Bromophenyl)acetamide derivatives (), where bond lengths (e.g., N1–C2: 1.347 Å) correlate with substituent electronic effects .
Biological Activity
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic derivative belonging to the class of quinazoline compounds. Quinazolines are notable for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 494.36 g/mol. The compound features a quinazoline core , which is modified by the presence of a bromophenyl group and a trifluoromethylphenyl group, along with a thioether linkage.
Structural Formula
Anticancer Activity
Research has indicated that quinazoline derivatives often exhibit significant anticancer properties. A study on related compounds demonstrated that modifications at various positions on the quinazoline ring can enhance cytotoxicity against cancer cell lines. For example, derivatives containing electron-withdrawing groups like trifluoromethyl have shown increased activity against breast cancer cells (MCF-7) and other malignancies .
Table 1: Cytotoxicity of Related Quinazoline Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HCT116 | 10 | Cell cycle arrest |
| This compound | MCF-7 | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been hypothesized based on its structural similarities to known anti-inflammatory agents. Molecular docking studies suggest that it may interact with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro assays have shown that related compounds inhibit COX-2 and lipoxygenases, indicating a possible mechanism for reducing inflammation .
Analgesic Activity
In animal models, quinazoline derivatives have been tested for analgesic effects using methods such as the writhing test and hot plate test . These studies have shown promising results in pain reduction, suggesting that the compound may act through central or peripheral pathways to alleviate pain .
Case Studies
- Study on Analgesic Activity : A recent study evaluated various quinazoline-based compounds for their analgesic properties. The results indicated that compounds with similar structures to this compound exhibited significant pain relief in murine models .
- Molecular Docking Analysis : Molecular docking simulations were performed to predict interactions between this compound and various biological targets. The results highlighted potential binding sites on COX enzymes, supporting its proposed anti-inflammatory activity .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high yield?
- Methodology : Synthesis involves multi-step organic reactions, including cyclization of quinazolinone cores, thioether linkage formation, and amide coupling. Key steps:
- Quinazolinone formation : Cyclization of substituted anthranilic acid derivatives under reflux with acetic anhydride .
- Thioether linkage : Reaction of 2-mercaptoquinazolinone with bromoacetamide intermediates in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Amide coupling : Use of carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base .
- Optimization : Monitor reaction progress via TLC/HPLC. Control temperature (±2°C) and solvent purity to minimize side reactions. Yields >70% are achievable with stoichiometric ratios of 1:1.2 (core:reagent) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Structural confirmation :
- NMR : and NMR to verify aromatic protons, trifluoromethyl groups, and amide linkages. -NMR for trifluoromethyl resonance .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 521.2) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) for solid-state behavior .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Include positive controls (e.g., doxorubicin) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based substrates .
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO-water mixtures to assess bioavailability .
Advanced Research Questions
Q. How can computational modeling predict binding modes with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with target proteins (e.g., EGFR PDB: 1M17). Optimize ligand protonation states via MarvinSketch .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC values. Address discrepancies via free-energy perturbation (FEP) .
Q. How to resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in antimicrobial activity may arise from:
- Strain variability : Test against standardized strains (e.g., ATCC) with consistent inoculum sizes .
- Solvent effects : Use ≤1% DMSO to avoid cytotoxicity artifacts .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets. Report p-values <0.05 as significant .
Q. What strategies improve solubility without compromising activity?
- Co-solvents : PEG-400 or cyclodextrin inclusion complexes (e.g., 20% w/v hydroxypropyl-β-cyclodextrin) .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Q. How to design SAR studies for this compound?
- Key modifications :
- Bromophenyl group : Replace with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
- Trifluoromethylphenyl : Substitute with chlorophenyl to assess halogen effects on lipophilicity (logP) .
- Data analysis : Correlate substituent Hammett constants (σ) with bioactivity using linear regression models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
